3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)azamethylene]-5-(2-oxo(1H-benzo[d]azol in-3-ylidene))-1,3-thiazolidin-4-one
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Overview
Description
“3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)azamethylene]-5-(2-oxo(1H-benzo[d]azol in-3-ylidene))-1,3-thiazolidin-4-one” is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthetic route might involve:
Condensation Reaction: A condensation reaction between 4-methoxybenzaldehyde and a thioamide derivative.
Cyclization: The intermediate product undergoes cyclization to form the thiazolidinone ring.
Functionalization: Introduction of the benzo[d]azole moiety through a suitable coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazolidinone derivatives are used as catalysts in various organic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials.
Biology
Antimicrobial Activity: Many thiazolidinone derivatives exhibit significant antimicrobial properties.
Enzyme Inhibition: These compounds can act as inhibitors for various enzymes.
Medicine
Anti-inflammatory: Thiazolidinones have been studied for their anti-inflammatory effects.
Anticancer: Some derivatives show potential as anticancer agents.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Employed in the synthesis of drugs.
Mechanism of Action
The mechanism of action for thiazolidinone derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the observed biological effects. For example, the compound might inhibit an enzyme by binding to its active site, thereby preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzothiazoles: Exhibit a range of biological activities including antimicrobial and anticancer effects.
Uniqueness
The unique combination of functional groups in “3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)azamethylene]-5-(2-oxo(1H-benzo[d]azol in-3-ylidene))-1,3-thiazolidin-4-one” may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Properties
Molecular Formula |
C25H19N3O4S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
3-[4-hydroxy-3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C25H19N3O4S/c1-31-17-11-7-15(8-12-17)26-25-28(16-9-13-18(32-2)14-10-16)24(30)22(33-25)21-19-5-3-4-6-20(19)27-23(21)29/h3-14,30H,1-2H3 |
InChI Key |
SGPNRSMPLXPVKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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